Orthotellurate(4-)

Description

Historical Trajectory and Significant Milestones in Orthotellurate(4-) Chemistry

The study of tellurium oxyanions, including orthotellurates, is rooted in the broader history of inorganic nomenclature and the characterization of oxyacids. wikipedia.org Historically, tellurium oxyanions with tellurium in the +6 oxidation state were termed "tellurates," while those with tellurium(IV) were "tellurites." wikipedia.org The distinction between the two primary forms of tellurate(VI) – the tetrahedral metatellurate ([TeO₄]²⁻) and the octahedral orthotellurate ([TeO₆]⁶⁻) – was a crucial step in understanding the structural chemistry of tellurium. wikipedia.orgqut.edu.au

Early chemical nomenclature, as formalized by IUPAC, provided a systematic way to name these complex ions. For instance, telluric acid is identified as [Te(OH)₆], and its corresponding fully deprotonated anion, the orthotellurate, is systematically named hexaoxidotellurate(6-). wikipedia.orgunits.it Unlike sulfates and selenates, which readily form tetrahedral anions, tellurates were found to commonly adopt an octahedral geometry, forming orthotellurates. This structural difference is a key feature of tellurium chemistry. qut.edu.au

Significant milestones in this field include the synthesis and structural determination of various orthotellurate salts, which confirmed the TeO₆ octahedral core. For example, the crystal structure of mercury(II) orthotellurate, Hg₃TeO₆, was a subject of study and redetermination to understand its precise atomic arrangement. ugr.escambridge.org Research also identified that many compounds with stoichiometries that might suggest a metatellurate ion actually contain polymeric anions with 6-coordinate tellurium. wikipedia.org The exploration of tellurate (B1236183) chemistry expanded to include its role in the formation of complex minerals and synthetic materials, setting the stage for modern research into its diverse applications. qut.edu.aursc.org

The Orthotellurate(4-) Anion: Fundamental Perspectives and Research Significance

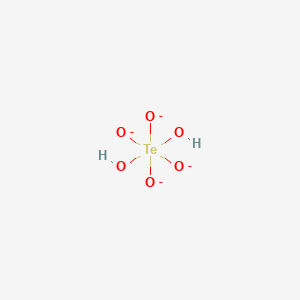

The fundamental orthotellurate anion is the hexaoxidotellurate(6-), [TeO₆]⁶⁻, which is derived from the full deprotonation of telluric acid, Te(OH)₆. wikipedia.orgebi.ac.uk The orthotellurate(4-) anion, formally [H₂TeO₆]⁴⁻, represents a protonated version of this species. The chemistry of tellurates is dominated by this octahedral TeO₆ core, a significant contrast to the tetrahedral geometry of its lighter congeners, sulfate (B86663) (SO₄²⁻) and selenate (B1209512) (SeO₄²⁻). wikipedia.org

The research significance of the orthotellurate anion lies in its versatility as a building unit in inorganic synthesis. rsc.org Its ability to exist in various geometries and coordination environments allows for the creation of a wide array of structures, from simple salts to complex, multidimensional frameworks. rsc.org This structural diversity is of great interest for developing new materials with specific functional properties. For instance, the incorporation of orthotellurate anions into crystal lattices with other metal cations has led to materials with potential applications in energy storage and non-linear optics. rsc.orgresearchgate.net Furthermore, complexes containing orthotellurate ligands, such as [Ag(H₂TeO₆)₂]⁵⁻, have been synthesized and studied, demonstrating the anion's role in coordination chemistry. researchgate.netacs.org

Below is a table summarizing the fundamental properties of the parent orthotellurate anion.

| Property | Description |

| Chemical Formula | [TeO₆]⁶⁻ |

| Systematic Name | Hexaoxidotellurate(6-) wikipedia.org |

| Parent Acid | Telluric Acid (Te(OH)₆) wikipedia.org |

| Central Atom | Tellurium (Te) |

| Oxidation State of Te | +6 wikipedia.org |

| Coordination Geometry | Octahedral wikipedia.org |

| Monoisotopic Mass | 225.87900 Da ebi.ac.uk |

Current Research Landscape and Emerging Trends in Orthotellurate(4-) Studies

The current research landscape for orthotellurates is dynamic, with a strong focus on materials science and sustainable technologies. Orthotellurate compounds are being actively investigated for their potential in a variety of advanced applications.

One of the most promising areas is in energy storage. Honeycomb layered oxides with the orthotellurate structure, such as K₂Ni₂TeO₆ and related compositions, are being studied as high-voltage cathode materials for potassium-ion batteries (PIBs). researchgate.net The robust crystal structure of these orthotellurates provides stability during electrochemical cycling. researchgate.net

In the realm of materials synthesis, orthotellurates are used as versatile building blocks. Their ability to link with other cations leads to the formation of diverse structural architectures, including 0D clusters, 1D chains, 2D layers, and 3D frameworks. rsc.org This has been particularly explored in the context of actinide chemistry, where thorium tellurate compounds have been synthesized under high-pressure/high-temperature conditions, resulting in novel mixed-valence structures. rsc.org

Emerging trends also point towards the use of tellurium compounds, including tellurates, as catalysts for environmental applications and in the development of thermoelectric devices that can convert waste heat into electricity. firsttellurium.com The unique electronic properties of tellurium contribute to the efficiency of these materials. firsttellurium.com Furthermore, the synthesis of complex heteroanionic materials, such as oxytellurides that can be reversibly converted to tellurates, opens new avenues for tuning material properties like band gaps for electronic and optical applications. acs.org

The table below highlights recent research involving orthotellurate compounds.

| Research Area | Compound Example | Key Finding | Application Focus |

| Energy Storage | K₂Ni₂₋ₓCoₓTeO₆ | Demonstrates high-voltage capabilities and structural stability as a cathode material. researchgate.net | Potassium-Ion Batteries researchgate.net |

| Actinide Chemistry | Th₂Te₃O₁₁ | A mixed thorium tellurite-tellurate compound synthesized under high-pressure/high-temperature conditions. rsc.org | Fundamental Nuclear Chemistry rsc.org |

| Heteroanionic Materials | La₂TeO₆, Pr₂TeO₆ | Reversible phase transition from oxytelluride (Ln₂O₂Te) to tellurate (Ln₂TeO₆) with significant band gap changes. acs.org | Optical and Electronic Materials acs.org |

| Coordination Chemistry | [Ag(H₂TeO₆)₂]⁵⁻ | Formation of stable silver(III) complexes with orthotellurate ligands. researchgate.net | Synthesis of Hypervalent Metal Complexes |

| Mineralogy/Geochemistry | Hg₃TeO₆ | Redetermination of the crystal structure of mercury(II) orthotellurate. ugr.escambridge.org | Structural Inorganic Chemistry |

Structure

2D Structure

Properties

Molecular Formula |

H2O6Te-4 |

|---|---|

Molecular Weight |

225.6 g/mol |

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-4 |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-J |

Canonical SMILES |

O[Te](O)([O-])([O-])([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Orthotellurate 4 Compounds

Controlled Synthesis Approaches for Orthotellurate(4-) Derivatives

The deliberate design and synthesis of orthotellurate(4-) materials with tailored properties hinge on the precise control of reaction conditions. The choice of synthetic methodology profoundly influences the final product's crystallinity, phase purity, and microstructure.

Hydrothermal and solvothermal syntheses are powerful techniques for the preparation of crystalline materials from aqueous or non-aqueous solutions, respectively, in a sealed vessel, known as an autoclave, under elevated temperature and pressure. mdpi.com These methods are particularly advantageous for the synthesis of orthotellurate(4-) compounds as they allow for the formation of metastable phases and nanostructured materials that are often inaccessible through conventional high-temperature solid-state routes. acs.orgresearchgate.net

The synthesis of metal tellurates such as Ni₃TeO₆ and Cu₃TeO₆ has been successfully achieved using hydrothermal methods. acs.org For instance, single-phased nanocrystals of Ni₃TeO₆ and Cu₃TeO₆ have been synthesized via a hydrothermal route using NaOH as an additive. acs.org This approach was shown to be superior to co-precipitation methods, which often lead to the incorporation of sodium into the crystal structure, forming undesired phases like Na₂Ni₂TeO₆. acs.org The hydrothermal method, by contrast, can yield pure metal tellurates. acs.org The growth mechanism in hydrothermal synthesis can be complex, often involving the formation of intermediate phases. For example, in the synthesis of hematite (B75146) nanoparticles, an intermediate goethite phase is formed which then transforms into the final product. researchgate.net While specific mechanistic studies for orthotellurate(4-) formation under hydrothermal conditions are not extensively detailed in the literature, the general principles of nucleation and crystal growth governed by factors like pH, temperature, and precursor concentration apply. mdpi.com

Solvothermal synthesis, a related technique using non-aqueous solvents, has also been employed for the preparation of various tellurium-based nanostructures, including nanowires and nanotubes. researchgate.net The choice of solvent and surfactant plays a crucial role in controlling the morphology of the final product. researchgate.net For example, in the solvothermal synthesis of tellurium nanostructures, ethylene (B1197577) glycol has been used as a solvent and polyvinylpyrrolidone (B124986) (PVP) as a surfactant to control the size and shape of the resulting materials. researchgate.net A solvothermal approach was also used to synthesize novel mixed-valent tellurium(VI) clusters by reacting telluric acid with organotellurium or organoantimony dichlorides in a binary solvent medium. ias.ac.in

Table 1: Examples of Hydrothermally and Solvothermally Synthesized Orthotellurate(4-) and Related Compounds

| Compound | Synthesis Method | Precursors | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Ni₃TeO₆ | Hydrothermal | NiCl₂·6H₂O, H₆TeO₆, NaOH | pH = 7 | Synthesis of pure nanoparticles without Na incorporation. | acs.org |

| Cu₃TeO₆ | Hydrothermal | Cu(NO₃)₂·3H₂O, H₆TeO₆, NaOH | pH = 7 | Favors pure CTO nanoparticles over co-precipitation. | acs.org |

| TeVI[OTeIV(p-MeOC₆H₄)₂Cl]₆ | Solvothermal | Telluric acid, bis(p-methoxyphenyl) tellurium dichloride, triethylamine | Binary solvent | Formation of a novel mixed-valent tellurium cluster. | ias.ac.in |

| [Te(l₂-O₅SbPh₃)(OSbPh₃Cl)]₂ | Solvothermal | Telluric acid, triphenyl antimony dichloride, triethylamine | Binary solvent | Isolation of a high-purity octanuclear heterometallic cluster. | ias.ac.in |

Solid-state reactions, often involving high-temperature calcination of intimate mixtures of precursor powders, represent a conventional and widely used method for the synthesis of complex orthotellurate(4-) phases. unigoa.ac.in This technique is particularly suited for producing thermodynamically stable, polycrystalline materials in bulk quantities. The synthesis of transition metal orthotellurates of the M₃TeO₆ family (where M can be Mn, Co, Ni, etc.) has been extensively studied using this method. unigoa.ac.inarxiv.orgspringerprofessional.de

For example, single-phase polycrystalline Mn₃TeO₆ has been synthesized by the solid-state reaction of appropriate stoichiometric mixtures of the constituent oxides or carbonates at elevated temperatures. arxiv.org Similarly, polycrystalline Ni₃TeO₆ has been prepared by calcining a mixture of NiO and TeO₂ in a 3:1 molar ratio at 750 °C, followed by further heat treatments at 800 °C and 830 °C to ensure homogeneity. unigoa.ac.in The synthesis of mercury(II) orthotellurate(VI), Hg₃TeO₆, has also been achieved through solid-state reaction, and its crystal structure was redetermined from single-crystal X-ray data. researchgate.net

The reaction conditions, such as temperature, atmosphere, and heating/cooling rates, are critical parameters that influence the phase purity and crystallinity of the final product. For instance, the synthesis of rubidium tellurate (B1236183) via solid-state reaction requires heating stoichiometric mixtures of Rb₂CO₃ and TeO₃ at 600–800°C under a controlled oxygen atmosphere to prevent decomposition. Kinetic studies of solid-state reactions are often complex due to factors like diffusion, nucleation, and growth of new phases. nih.gov Advanced techniques like Constant Rate Thermal Analysis (CRTA) can provide more reliable kinetic parameters by minimizing the influence of heat and mass transfer phenomena. csic.es

Table 2: Examples of Solid-State Synthesized Orthotellurate(4-) Compounds

| Compound | Precursors | Synthesis Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Mn₃TeO₆ | MnO/MnCO₃, TeO₂ | High-temperature calcination | Synthesis of single-phase polycrystalline material. | arxiv.org |

| Ni₃TeO₆ | NiO, TeO₂ | 750-830 °C in air | Formation of polycrystalline Ni₃TeO₆. | unigoa.ac.in |

| Co₃TeO₆ | CoO/CoCO₃, TeO₂ | High-temperature calcination | Investigation of crystal chemistry and optical properties. | osti.gov |

| Hg₃TeO₆ | HgO, H₆TeO₆ | Hydrothermal (250 °C, 10d) followed by solid-state reaction | Redetermination of the crystal structure. | researchgate.net |

| Rb₂TeO₄ | Rb₂CO₃, TeO₃ | 600–800°C under O₂ flow | Synthesis of rubidium tellurate. |

Solution-phase crystallization and precipitation are versatile methods for the synthesis of orthotellurate(4-) anion salts, particularly those of alkali and alkaline earth metals. These techniques offer excellent control over stoichiometry and can lead to the formation of high-purity crystalline products at relatively low temperatures.

A patented process describes the preparation of high-purity alkali metal orthotellurates by treating alkaline solutions containing tellurium with a strong oxidant, such as hydrogen peroxide. google.com This process precipitates the alkali metal orthotellurate at temperatures below the atmospheric boiling point of the solution. google.com The resulting orthotellurate precipitate can be of exceptionally high purity, often exceeding 99.9%. google.com The concentration of the alkali metal in the solution is a crucial factor in effecting the precipitation. google.com

The crystallization of salts from aqueous solutions is influenced by the hydration energies of the cations. Alkaline earth metal cations, having a smaller size and higher charge density than alkali metal cations, exhibit higher hydration energies. aakash.ac.indoubtnut.com This generally leads to the crystalline salts of alkaline earth metals containing more water of crystallization than the corresponding alkali metal salts. doubtnut.com For example, lithium, the smallest alkali metal, readily forms hydrated salts like LiCl·2H₂O. doubtnut.com

Solvent displacement crystallization is another solution-based technique where the addition of a miscible organic solvent to an aqueous salt solution reduces the salt's solubility, leading to its precipitation. This method has been investigated for the crystallization of various metal sulfates, with 2-propanol being identified as an effective salting-out agent. researchgate.net While specific applications to orthotellurates are not detailed, the principle could be extended to these systems.

Table 3: Examples of Solution-Phase Synthesized Orthotellurate(4-) Salts

| Compound | Synthesis Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Alkali Metal Orthotellurate | Precipitation | Alkaline tellurium solution, strong oxidant (e.g., H₂O₂) | High-purity precipitate (>99.9%), temperature below boiling point. | google.com |

| Hydrated Lithium Salts (e.g., LiCl·2H₂O) | Crystallization from aqueous solution | Lithium salts in water | Forms hydrated salts due to high hydration energy of Li⁺. | doubtnut.com |

| Cesium Hydrogen Tellurate (Cs₄[Te₂O₁₀H₄]·8H₂O) | Crystallization from aqueous solution | Te(OH)₆, CsOH solution | Isolation of a binuclear tellurate anion. | nih.gov |

Template-directed synthesis and self-assembly are sophisticated strategies for the construction of complex, often porous, materials with well-defined architectures. researchgate.netnih.govnumberanalytics.com In template-directed synthesis, a "template" molecule or ion is used to guide the formation of a specific structure, which is then typically removed to create pores or channels. rsc.orgutdallas.edu Self-assembly, on the other hand, relies on the spontaneous organization of molecular components into ordered structures driven by non-covalent interactions. nih.govrsc.org

While specific examples of template-directed synthesis focusing solely on orthotellurate(4-) are not extensively documented, the principles have been applied to related tellurite (B1196480) and polyoxometalate systems. For instance, tellurite anions have been shown to act as templates and linkers in the self-assembly of macrocyclic tungstotellurite clusters. rsc.org In these systems, the tellurite anions direct the assembly of structural building units and control inter-cluster aggregation. rsc.org Organically templated vanadium tellurites have also been prepared under mild hydrothermal conditions, where organic amines act as structure-directing agents. researchgate.net

The self-assembly of halogenated tellurates has been observed, where secondary Te···X (X = halogen) interactions lead to the formation of supramolecular structures like polymeric chains and dimers. This highlights the potential for using weak interactions to guide the assembly of tellurate-based materials. The concept of using self-assembled structures as templates for the synthesis of more robust inorganic materials, a strategy known as structure transcription, offers a promising avenue for creating novel orthotellurate(4-) materials with controlled nanostructures. nih.gov

Solution-Phase Crystallization and Precipitation of Orthotellurate(4-) Anion Salts

Elucidation of Reaction Mechanisms for Orthotellurate(4-) Formation and Transformation

Understanding the reaction mechanisms involved in the formation and transformation of orthotellurate(4-) compounds is crucial for optimizing synthetic protocols and designing new materials. This involves investigating the sequence of elementary steps, identifying reaction intermediates, and determining the factors that control the reaction rate.

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of orthotellurate(4-) compounds, kinetic investigations can shed light on the underlying reaction mechanisms.

In solid-state reactions, kinetic analysis is often performed using thermoanalytical techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). However, the interpretation of kinetic data from solid-state reactions can be complex due to the influence of heat and mass transfer, as well as the difficulty in applying simple kinetic models. nih.govd-nb.info Advanced methods like Constant Rate Thermal Analysis (CRTA) have been shown to provide more reliable kinetic parameters for solid-state reactions by minimizing these experimental artifacts. csic.es While there is a lack of specific kinetic studies focused on the formation of orthotellurate(4-) via solid-state reactions, the general principles and methodologies are applicable.

In solution-phase synthesis, kinetic studies can be more straightforward. For instance, the oxidation of tellurite to tellurate can be monitored using techniques like spectrophotometry. The oxidation of tellurium(IV) to tellurium(VI) is a key step in the formation of many orthotellurate compounds. The kinetics of this process would depend on the oxidant used, pH, temperature, and the presence of any catalysts.

Identification of Intermediate Species in Orthotellurate(4-) Reactions

The synthesis of orthotellurate(4-) and related tellurate compounds proceeds through complex reaction pathways that often involve the formation of transient or metastable intermediate species. The identification and characterization of these intermediates are crucial for understanding the reaction mechanism, optimizing synthetic conditions, and controlling the final product's purity and structure. Research into tellurium chemistry has utilized various advanced analytical techniques to detect and characterize these fleeting species.

Intermediate species in the formation of orthotellurates typically involve tellurium in different oxidation states or with varying degrees of protonation and polymerization. During the oxidation of lower-valent tellurium sources, such as tellurium dioxide (TeO₂) or tellurites (TeO₃²⁻), to the hexavalent state (Te(VI)) required for orthotellurates, several intermediate forms can be postulated.

Initial steps in aqueous solution often involve the hydration of tellurium precursors. For instance, the oxidation of tellurium sources often proceeds via the formation of tellurite ions as an intermediate product. rsc.org In the synthesis of tellurium nanostructures from sodium tellurite (Na₂TeO₃), Na₂TeO₃ itself can be considered an intermediate that forms before being reduced or, in the case of orthotellurate synthesis, oxidized. rsc.org

In reactions involving organotellurium compounds, which provide insight into the fundamental reactivity of tellurium, a variety of intermediates have been observed. For example, in the synthesis of gold nanoparticles using diphenyl ditelluride (Ph₂Te₂), the formation of tellurinic acid ([PhTeOOH]ₙ) and its anhydride (B1165640) ([PhTeO]ₙ) derivatives in oligomeric structures has been detected. acs.org These species indicate that Te-O bonds can form progressively. Furthermore, complex intermediate species involving other elements present in the reaction have been identified, such as a gold-tellurium intermediate complex, [C₂₄H₂₀Te₄Au]⁺, which was identified using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS). acs.org The isotopic pattern of tellurium is a key signature in mass spectrometry for identifying tellurium-containing intermediates. acs.orgnih.gov

Spectroscopic methods are paramount for the detection of these intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹²⁵Te NMR is a powerful tool for studying tellurium compounds in solution. wikipedia.org Different tellurium species will have distinct chemical shifts, allowing for their identification and quantification during a reaction. For instance, the metatellurate anion gives a characteristic signal around 610 ppm. wikipedia.org In the synthesis of complex anions like [Al(OTeF₅)₄]⁻, both ¹⁹F and ²⁷Al NMR have been used to identify equilibrating intermediate species such as [Al(OTeF₅)₃Cl]⁻ and [Al(OTeF₅)₂Cl₂]⁻ in solution. researchgate.net

Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy techniques can identify the bonding environment of tellurium. For example, IR spectroscopy has been used to identify asymmetric bending and stretching modes in metal bisperiodate complexes, which are structurally analogous to tellurate complexes. acs.org

Mass Spectrometry (MS) : High-resolution mass spectrometry is particularly useful for identifying the exact stoichiometry of complex and transient intermediates, as demonstrated in the identification of Au-Te clusters. acs.org Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) has been employed to generate and analyze tellurium-carbon clusters, showcasing its utility in characterizing reaction products and intermediates. researchgate.net

The table below summarizes some of the intermediate species identified or proposed in reactions involving tellurium oxidation and ligand exchange, which are relevant to the potential mechanistic pathways for orthotellurate(4-) formation.

Table 1: Identified or Proposed Intermediate Species in Tellurium Reactions

| Intermediate Species | Formula/Description | Context of Observation | Analytical Technique(s) | Reference(s) |

|---|---|---|---|---|

| Tellurite Ion | TeO₃²⁻ | Intermediate in the synthesis of Te nanostructures from TeO₂. | Inferred from reaction scheme. | rsc.org |

| Tellurinic Acid Derivatives | [PhTeOOH]ₙ | Intermediates in Au nanoparticle synthesis using Ph₂Te₂. | Mass Spectrometry (FT-ICR-MS) | acs.org |

| Gold-Tellurium Complex | [C₂₄H₂₀Te₄Au]⁺ | Au(I) intermediate in nanoparticle synthesis. | Mass Spectrometry (FT-ICR-MS) | acs.org |

| Mixed Halo-Tellurate Anions | [Al(OTeF₅)₃Cl]⁻, [Al(OTeF₅)₂Cl₂]⁻ | Equilibrating species in the synthesis of [Al(OTeF₅)₄]⁻. | ¹⁹F NMR, ²⁷Al NMR | researchgate.net |

Understanding these intermediates provides a more complete picture of the transformation of simple tellurium precursors into the complex, octahedrally coordinated orthotellurate(4-) anion. The mechanism likely involves stepwise oxidation and the sequential addition of hydroxyl or oxide ligands to the tellurium center, with various charged and neutral species existing in equilibrium.

Structural Elucidation and Advanced Characterization of Orthotellurate 4 Species

High-Resolution Crystallographic Analysis of Orthotellurate(4-) Structures

Single-Crystal X-ray Diffraction Studies on Orthotellurate(4-) Coordination Environments

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for structural determination. In compounds containing the orthotellurate(4-) anion, the Te(IV) atom, possessing a stereochemically active lone pair of electrons, dictates a departure from a simple tetrahedral geometry. The coordination environment is typically a trigonal bipyramid (tbp), where the lone pair occupies one of the equatorial positions. utm.mynih.gov This arrangement is often described by the AX₄E notation in VSEPR theory, leading to a see-saw molecular geometry.

Studies on various oxidotellurate(IV) compounds have confirmed this structural motif. For instance, in the crystal structure of Na₂Zn₂Te₄O₁₁, the [TeO₄] units are described as having Te-O bond lengths ranging from 1.859(2) to 2.476(2) Å. researchgate.net These units link via corners and edges to form complex chain structures. researchgate.netiucr.org Similarly, in tellurite (B1196480) glasses, the fundamental building block is the [TeO₄] trigonal bipyramid. utm.myresearchgate.net The presence of a network modifier can cause a transformation of these TeO₄ units into TeO₃ trigonal pyramids. nih.gov

| Compound | Te-O Bond Length Range (Å) | Reference |

|---|---|---|

| Na₂Zn₂Te₄O₁₁ | 1.859(2) - 2.476(2) | researchgate.net |

| Cd₄Te₅O₁₄ | 1.859(2) - 2.476(2) | iucr.org |

Neutron Diffraction Studies for Probing Light Atom Positions in Orthotellurate(4-) Compounds

Neutron diffraction is a powerful technique, analogous to X-ray diffraction, but with distinct advantages, particularly in locating light atoms such as hydrogen or lithium. nmi3.eu While X-rays are scattered by the electron cloud, making it difficult to pinpoint light atoms in the presence of heavy atoms like tellurium, neutrons are scattered by the atomic nucleus. nmi3.euill.eu This allows for the precise determination of proton positions in hydrated compounds or hydroxyl groups, which can be associated with the orthotellurate(4-) anion in certain crystal structures.

Although specific neutron diffraction studies focusing exclusively on simple orthotellurate(4-) salts are not widely documented, the technique has been successfully applied to complex oxides and related tellurates. For example, neutron powder diffraction has been used to determine the crystal structures of perovskites like Sr₂CaTeO₆ and to study magnetic phase transitions in compounds such as Mn₃TeO₆ and MnWO₄. capes.gov.brspringerprofessional.de These studies underscore the potential of neutron diffraction to provide detailed structural information, including the precise location of oxygen atoms and other light elements within tellurate (B1236183) and tellurite crystal lattices. ill.eucapes.gov.brresearchgate.net

Powder X-ray Diffraction for Phase Identification and Structural Refinement of Orthotellurate(4-) Materials

Powder X-ray diffraction (PXRD) is a rapid and essential technique for identifying crystalline phases and determining their purity. iastate.educarleton.educreative-biostructure.commalvernpanalytical.comlibretexts.org For orthotellurate(4-) materials, PXRD is routinely used to confirm the formation of the desired compound after synthesis and to identify any crystalline impurities. acs.orgnih.gov

The diffraction pattern obtained from a powdered sample consists of a series of peaks at specific angles (2θ), which serve as a unique "fingerprint" for a particular crystalline phase. carleton.edulibretexts.org By comparing this pattern to databases of known materials, the phases present in the sample can be identified. carleton.edu

Beyond phase identification, PXRD data can be used for Rietveld refinement, a method that refines a theoretical crystal structure model to best fit the experimental diffraction data. This can yield accurate unit cell parameters and information on atomic positions, although it is generally less precise than single-crystal analysis. iastate.edu PXRD is also crucial in studying structural changes, such as those induced by heat treatment in tellurite glasses, where it can be used to identify the crystalline phases that emerge from the amorphous matrix. chalcogen.ro

Spectroscopic Probes for Electronic and Vibrational States of Orthotellurate(4-)

Spectroscopic techniques provide valuable insights into the vibrational and electronic environments of the orthotellurate(4-) anion, complementing the structural data from diffraction methods.

Vibrational Spectroscopy: Raman and Infrared Analysis of Orthotellurate(4-) Anion Modes

The TeO₄ unit, with its C₂ᵥ symmetry due to the lone pair, exhibits characteristic vibrational bands. Raman and IR spectra of materials containing these units show distinct peaks corresponding to Te-O stretching and O-Te-O bending modes. In tellurite glasses and crystalline compounds, bands associated with the TeO₄ trigonal bipyramid (tbp) are consistently observed. utm.mychalcogen.ro

Key vibrational bands for TeO₄ units include:

Stretching Vibrations: Bands in the region of 600-800 cm⁻¹ are typically assigned to Te-O stretching vibrations. For example, a band around 620-624 cm⁻¹ is attributed to TeO₄ units, while bands at higher frequencies (around 750-780 cm⁻¹) are often associated with TeO₃ groups. chalcogen.roredalyc.org Some studies assign bands around 650 cm⁻¹ to stretching vibrations in TeO₄ groups. utm.my

Bending Vibrations: Bending modes of Te-O-Te or O-Te-O linkages are found at lower frequencies, such as the band observed around 467-474 cm⁻¹ in neodymium-doped tellurite glass. chalcogen.ro

The presence and position of these bands can be used to follow structural changes, such as the conversion of TeO₄ tbp units to TeO₃ trigonal pyramids upon the addition of network modifiers to tellurite glasses. nih.govchalcogen.ro

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| TeO₄ Stretching | ~620 - 660 | IR / Raman | utm.mychalcogen.roredalyc.org |

| Te-O-Te / O-Te-O Bending | ~465 - 475 | IR / Raman | chalcogen.roqut.edu.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tellurium Nuclei (e.g., ¹²⁵Te, ¹²³Te) and Oxygen (¹⁷O) in Orthotellurate(4-) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For orthotellurate(4-) systems, ¹²⁵Te NMR is particularly informative.

¹²⁵Te NMR: The ¹²⁵Te nucleus (spin I=1/2, natural abundance ~7%) has a very wide chemical shift range, making it highly sensitive to changes in the coordination environment and oxidation state of the tellurium atom. northwestern.eduhuji.ac.il Solid-state ¹²⁵Te NMR studies have established a strong correlation between the chemical shift and the coordination number of tellurium. acs.orgnih.gov For TeO₄ units, the ¹²⁵Te chemical shift tensor components have been correlated to the O-Te-O bond angles within the coordination polyhedron. acs.orgnih.govresearchgate.net This sensitivity allows ¹²⁵Te NMR to be used to estimate the coordination states of tellurium atoms in both crystalline and amorphous tellurite materials. researchgate.netresearchgate.net

¹²³Te and ¹⁷O NMR: While ¹²⁵Te is the most commonly studied tellurium isotope due to its higher sensitivity, ¹²³Te (I=1/2, abundance ~0.9%) can also be used, though it yields broader signals. huji.ac.il ¹⁷O NMR (I=5/2, abundance ~0.038%) provides direct information about the oxygen environments. nih.gov However, its low natural abundance and quadrupolar nature (I > 1/2) make it a more challenging nucleus to study. nih.govmit.edu Despite these challenges, solid-state ¹⁷O NMR has been applied to tellurite-based materials, offering insights into the structure and bonding of the oxygen atoms within the network. researchgate.netresearchgate.net

| Isotope | Nuclear Spin (I) | Natural Abundance (%) | Key Application for Orthotellurates | Reference |

|---|---|---|---|---|

| ¹²⁵Te | 1/2 | 7.07 | Primary nucleus for determining Te coordination environment and chemical shift anisotropy. | northwestern.eduwikipedia.org |

| ¹²³Te | 1/2 | 0.89 | Less sensitive alternative to ¹²⁵Te. | northwestern.eduwikipedia.org |

| ¹⁷O | 5/2 | 0.038 | Probes local oxygen environments; challenging due to low abundance and quadrupolar nature. | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of Orthotellurate(4-)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of materials in various states of matter. springernature.comnih.gov The method involves tuning the energy of an X-ray beam across an absorption edge of a selected element within the sample and measuring the modulation of the X-ray absorption coefficient. springernature.com The resulting spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). ung.si The XANES region provides detailed information on the oxidation state and coordination chemistry (e.g., site symmetry) of the absorbing atom, while the EXAFS region contains information about the interatomic distances, coordination number, and identity of the neighboring atoms. nih.govung.si

In the context of tellurium-containing compounds, XAS is instrumental in determining the valence state and local atomic environment of tellurium. researchgate.net XANES studies, for example, can distinguish between different oxidation states, such as Te(IV) and Te(VI), which is crucial for understanding the chemical nature of orthotellurate species. researchgate.net Studies on related materials like metal-telluride alloys have demonstrated the capability of XAS to probe structural changes and bonding. For instance, analysis of CoTe alloys using XAS revealed the metallic nature of cobalt and identified new scattering paths corresponding to Co-Te bonds, confirming structural alterations due to alloying. acs.org The EXAFS portion of the spectrum allows for the precise determination of bond lengths and coordination numbers, providing a detailed picture of the local structure around the tellurium center in an orthotellurate(4-) anion. nih.gov

| Parameter | Spectroscopic Region | Description | Example Finding |

|---|---|---|---|

| Oxidation State | XANES | The energy position of the absorption edge is sensitive to the oxidation state of the Te atom. | In Fe-Mn crusts, XANES data showed that 85 to 100 percent of the Te occurs as Te(VI). researchgate.net |

| Local Geometry | XANES | The features in the near-edge spectrum act as a fingerprint for the local coordination environment and site symmetry. | The shape of the XANES spectrum provides information on whether the Te atom is in an octahedral or other coordination environment. ung.si |

| Interatomic Distances | EXAFS | Analysis of the oscillations in the EXAFS region yields precise bond lengths between the Te atom and its neighbors. | In CoTe/TiO2 catalysts, a new Co–Te scattering path was identified at 2.4 Å. acs.org |

| Coordination Number | EXAFS | The amplitude of the EXAFS signal is related to the number of neighboring atoms in a given coordination shell. | EXAFS can determine the number of oxygen atoms directly bonded to the central tellurium atom. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of Orthotellurate(4-)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical (oxidation) state of elements within the top 1-10 nm of a material's surface. thermofisher.comwikipedia.org The technique operates on the principle of the photoelectric effect; a sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. malvernpanalytical.com By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be determined. thermofisher.com This binding energy is unique to each element and is sensitive to the element's local chemical environment and oxidation state, an effect known as the chemical shift. malvernpanalytical.comcarleton.edu

For tellurium compounds, XPS is a critical tool for verifying the oxidation state of tellurium and other constituent elements. unigoa.ac.in Studies involving a range of tellurium compounds have measured the energies of the Te 3p, 3d, 4s, and 4d photopeaks. aip.orgaip.org The binding energies of these core levels shift depending on the chemical bonding and valence state of the tellurium atom. aip.org A general trend observed is that the binding energy increases with a higher oxidation state. carleton.edu For example, a distinct chemical shift is observed when comparing the binding energies of tellurium in TeO₂ versus TeO₃, corresponding to the Te(IV) and Te(VI) oxidation states, respectively. aip.org Therefore, for an orthotellurate(4-) species, where tellurium is in the +6 oxidation state, XPS analysis would be expected to show Te core-level peaks at a significantly higher binding energy compared to tellurites or elemental tellurium, confirming the chemical state. aip.org

| Parameter | Principle | Application to Orthotellurate(4-) |

|---|---|---|

| Elemental Identification | The binding energy of core-level photoelectrons is characteristic of a specific element. thermofisher.com | Confirms the presence of Tellurium (Te), Oxygen (O), and any counter-ions on the material's surface. |

| Chemical State Analysis | Changes in the chemical environment (e.g., oxidation state) cause measurable shifts in core-level binding energies. carleton.edu | Distinguishes the Te(VI) oxidation state in orthotellurate(4-) from lower oxidation states like Te(IV) in tellurites or Te(0) in elemental tellurium. aip.org |

| Binding Energy (BE) Trend | Increased oxidation state generally leads to an increase in the core-level binding energy. carleton.edu | The BE for Te 3d5/2 in orthotellurate(4-) would be higher than that in TeO₂. aip.org |

| Quantitative Analysis | The intensity of the photoelectron peaks is related to the concentration of the element at the surface. eag.com | Determines the surface stoichiometry and atomic concentration of elements in the orthotellurate material. |

Advanced Microscopy for Morphological and Local Structural Characterization of Orthotellurate(4-) Materials

Scanning Electron Microscopy (SEM) for Surface Morphology of Orthotellurate(4-) Materials

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and topography of solid materials at high resolution. tescan-analytics.com The method involves scanning a focused beam of electrons across a sample's surface; the interactions between the electrons and the sample generate various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. tescan-analytics.com This provides detailed information about the sample's surface features, such as particle size, shape, and texture. unigoa.ac.intescan-analytics.com

In the study of orthotellurate(4-) and related tellurate materials, SEM is employed to visualize the microscale and nanoscale morphology of powders, crystals, and sintered materials. unigoa.ac.in Research has shown that the synthesis method and composition of metal tellurates can have a profound impact on the resulting particle morphology. unigoa.ac.in For instance, SEM analysis of various tellurate compounds has revealed diverse structures: copper tellurate was observed to form cube-shaped particles, whereas aluminum tellurate exhibited a spiky appearance. unigoa.ac.in In studies of crystallized tellurite glasses, SEM micrographs have shown the evolution of morphology from grain-like crystallites to complex, centrosymmetric leaf-like structures depending on the material's composition. researchgate.net These morphological details are crucial as they can influence the material's physical and chemical properties, such as catalytic activity and reactivity.

| Material | Observed Morphology | Reference |

|---|---|---|

| Copper Tellurate | Cube-shaped particles with developed grain boundaries. | unigoa.ac.in |

| Nickel Tellurate | Somewhat spherically shaped particles. | unigoa.ac.in |

| Aluminum Tellurate | Spiky appearance of particles. | unigoa.ac.in |

| TeO₂–WO₃ Glass-Ceramic | Centrosymmetric leaf-like crystallites with dendritic rod-like structures. | researchgate.net |

| Silver Bisperiodate Complex | Solid-state crystalline platelets. | acs.org |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging of Orthotellurate(4-) Compounds

Transmission Electron Microscopy (TEM) is an indispensable technique for probing the internal structure of materials at the nanoscale. rsc.org It operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image that reveals information about morphology, crystal structure, and defects. xray.cz High-Resolution TEM (HRTEM) allows for the direct visualization of the atomic lattice of a crystalline material, a technique known as lattice imaging. researchgate.net

For orthotellurate(4-) compounds, TEM provides critical insights that complement SEM analysis. It allows for the detailed examination of individual nanoparticle size, shape, and crystallinity. unigoa.ac.in For example, TEM studies on copper tellurate confirmed the presence of cube-shaped particles and further revealed that doping with cobalt led to a reduction in particle size, demonstrating the effect of dopants on morphological features. unigoa.ac.in HRTEM is particularly valuable for structural elucidation. In studies of tellurium nanosheets, HRTEM has been used to directly image the crystal lattice, enabling the measurement of lattice plane spacings, such as the 0.196 nm distance corresponding to the (003) plane. researchgate.net Additionally, selected area electron diffraction (SAED), a technique performed within a TEM, produces diffraction patterns that can be used to verify the single-crystalline nature of a material and determine its crystal structure. researchgate.net

| Analytical Mode | Information Obtained | Example Finding |

|---|---|---|

| Bright-Field Imaging | Nanoscale morphology, particle size, and size distribution. | Cobalt-doped copper tellurate particles were observed to be smaller than pristine copper tellurate. unigoa.ac.in |

| High-Resolution TEM (HRTEM) | Direct visualization of atomic planes (lattice imaging) and identification of crystal defects. | The crystal lattice of Te nanosheets was imaged, showing a continuous lattice with a measured spacing of 0.196 nm. researchgate.net |

| Selected Area Electron Diffraction (SAED) | Determination of crystallinity (single crystal vs. polycrystalline) and crystal structure. | Bright diffraction spots in the SAED pattern of Te nanosheets corresponded to the (001), (110), and (013) planes, verifying a single-crystalline structure. researchgate.net |

Theoretical and Computational Investigations of Orthotellurate 4

Electronic Structure and Bonding Analysis of the Orthotellurate(4-) Anion

The arrangement of electrons and the nature of the chemical bonds within the orthotellurate(4-) anion are fundamental to its chemical and physical properties. Computational quantum mechanics offers a suite of tools to probe these characteristics with high precision.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org It has proven to be a versatile and popular tool in computational chemistry and solid-state physics for predicting material behavior from first principles. wikipedia.orgarxiv.orgnih.gov

For the orthotellurate(4-) anion, DFT calculations are instrumental in predicting its ground-state geometry and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms. For an isolated TeO₄⁴⁻ ion, a tetrahedral geometry (Td symmetry) is expected, analogous to the isoelectronic sulfate (B86663) (SO₄²⁻) and selenate (B1209512) (SeO₄²⁻) ions. dtic.mil

The electronic properties, such as the distribution of electron density and the nature of the molecular orbitals, are also elucidated by DFT. The calculations would show the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the anion's reactivity. For related tellurium oxyanions, the valence band is primarily formed from the hybridization of Te 5s, Te 5p, and O 2p orbitals, while the conduction band is dominated by Te 5p orbitals. aip.org

Table 1: Predicted Geometric and Electronic Properties of Orthotellurate(4-) from DFT (Hypothetical Data)

| Property | Predicted Value/Description |

|---|---|

| Molecular Geometry | Tetrahedral (Td) |

| Te-O Bond Length (Å) | > 1.84 |

| O-Te-O Bond Angle (°) | 109.5 |

| Point Group | Td |

| HOMO-LUMO Gap | Expected to be relatively large, indicating stability |

| Mulliken Charge on Te | Positive, indicating polar covalent bonds |

Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. comporgchem.com These "from first principles" calculations are capable of providing highly accurate results, often considered the gold standard in computational chemistry. nih.gov Methods like Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory fall under this category.

For the orthotellurate(4-) anion, high-accuracy ab initio calculations would be employed to obtain a more precise determination of its electronic structure than standard DFT methods. These calculations are particularly important for systems with significant electron correlation effects, which is expected in a highly charged anion like TeO₄⁴⁻.

A key aspect investigated by ab initio methods is the electron affinity of the corresponding neutral and less charged species. Studies on related multiply charged oxyanions like SO₄²⁻ and SeO₄²⁻ have shown that in the gas phase, they are unstable with respect to electron detachment. dtic.mil High-level ab initio calculations would be necessary to definitively determine if the isolated TeO₄⁴⁻ anion is electronically stable or if it would spontaneously eject an electron. One study indicated that at the Koopman's theorem level, the TeO₄²⁻ dianion is very stable with respect to electron loss. dtic.mil

These methods also provide very accurate geometric parameters. For instance, the Te-O bond length in TeO₄²⁻ was calculated to be 1.839 Å using the MP2 method. dtic.mil

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties of Orthotellurate(4-)

Molecular Dynamics Simulations for Dynamics and Interactions of Orthotellurate(4-) Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. cambridge.orgacs.org This method allows for the investigation of the dynamic behavior of systems, including conformational changes, diffusion, and interactions with surrounding molecules.

MD simulations of the orthotellurate(4-) anion in solution would provide insights into its hydration shell and interactions with solvent molecules. In an aqueous solution, the highly charged TeO₄⁴⁻ anion would be expected to strongly interact with water molecules, forming a well-defined hydration sphere. The water molecules would orient their hydrogen atoms towards the negatively charged oxygen atoms of the orthotellurate anion.

Simulations could be used to calculate properties such as the radial distribution function (RDF) between the tellurium atom and the oxygen atoms of the water molecules, which would reveal the structure of the hydration shells. The dynamics of water exchange between the hydration shell and the bulk solvent could also be studied. The simulation of metals in aqueous solutions is a common application of this technique. teachchemistry.orgosti.gov

In non-aqueous solutions, the behavior of the orthotellurate(4-) anion would depend on the polarity and coordinating ability of the solvent. In polar aprotic solvents, ion-solvent interactions would still be significant, while in nonpolar solvents, the anion would likely form tight ion pairs with its counterions.

In the solid state, the orthotellurate(4-) anion would be part of a crystal lattice, surrounded by counterions. MD simulations can be used to study the vibrational dynamics of the anion within the lattice and to investigate phase transitions. For example, studies on Cs₂TeO₄ have revealed a phase transition from an orthorhombic to a hexagonal structure at elevated temperatures. acs.org

The simulations can also provide information about the diffusion of ions within the solid, which is important for understanding the ionic conductivity of orthotellurate salts. The dynamics within the crystal lattice are influenced by the nature of the counterions and the packing of the ions in the crystal structure. researchgate.net

Simulations of Orthotellurate(4-) in Aqueous and Non-Aqueous Solutions

Prediction of Spectroscopic Properties and Reaction Pathways for Orthotellurate(4-)

Computational methods are also valuable for predicting the spectroscopic properties of molecules and for exploring potential reaction pathways.

The vibrational frequencies of the orthotellurate(4-) anion can be calculated using both DFT and ab initio methods. For a tetrahedral TeO₄⁴⁻ ion, group theory predicts four vibrational modes: a symmetric stretching mode (ν₁), a symmetric bending mode (ν₂), an asymmetric stretching mode (ν₃), and an asymmetric bending mode (ν₄). Calculations for the related TeO₄²⁻ anion at the MP2 level yielded vibrational frequencies of ν₁(a₁) = 738 cm⁻¹, ν₂(e) = 250 cm⁻¹, ν₃(t₂) = 744 cm⁻¹, and ν₄(t₂) = 318 cm⁻¹. dtic.mil The vibrational frequencies for TeO₄⁴⁻ would be expected to be lower due to the weaker Te-O bonds resulting from the higher negative charge.

Computational chemistry can also be used to explore the mechanisms of reactions involving the orthotellurate(4-) anion. arxiv.org This includes calculating the transition state structures and activation energies for processes such as protonation, coordination to metal centers, or redox reactions. For example, kinetic and mechanistic studies have been reported for the oxidation of tellurium(IV) and the reduction of tellurium(VI) species. researchgate.net Theoretical calculations could provide a deeper understanding of the elementary steps involved in these transformations.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Orthotellurate(4-) | TeO₄⁴⁻ |

| Tellurite (B1196480) | TeO₃²⁻ |

| Tellurate(VI) | TeO₆⁶⁻ |

| Sulfate | SO₄²⁻ |

| Selenate | SeO₄²⁻ |

Computational Prediction of Vibrational and NMR Spectra of Orthotellurate(4-)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules and ions, offering insights that can aid in experimental characterization. nih.gov For the Te(IV)O₄ unit, theoretical predictions have primarily focused on vibrational spectra, with limited information available for NMR spectra.

Vibrational Spectra

Density Functional Theory (DFT) calculations have been employed to investigate the vibrational properties of materials containing Te(IV)O₄ units. A notable example is the study of monoclinic dirutile-type CoTeO₄, where Te(IV) is in a four-coordinate environment. aps.org Group-theoretical analysis for the crystal structure of CoTeO₄ (space group P2₁/c) predicts 36 vibrational modes at the center of the Brillouin zone. aps.org

DFT calculations, performed on both a cluster level and on the periodic crystal structure, have allowed for the assignment of the observed Raman and infrared (IR) bands to specific atomic motions. The highest wavenumber vibrations are typically associated with the stretching of terminal Te-O bonds, while lower frequency modes correspond to the vibrations of bridging Te-O-Co bonds and bending motions like O-Te-O. aps.org

Studies on iron-lead-tellurate glasses also utilize DFT calculations to interpret vibrational spectra. These investigations show that the addition of Fe₂O₃ to the glass network can induce a transformation of [TeO₄] trigonal bipyramid units into [TeO₃₊₁] polyhedra and eventually [TeO₃] trigonal pyramids. nih.gov This conversion is tracked through changes in the calculated vibrational frequencies corresponding to Te-O stretching and bending modes. nih.gov

The table below summarizes theoretically predicted Raman active vibrational modes for the Te(IV)O₄ unit within CoTeO₄, based on DFT calculations. aps.org

| Calculated Frequency (cm⁻¹) | Symmetry Assignment | Description of Vibrational Mode |

| 780.3 | A_g | Symmetric stretch of terminal Te-O bonds |

| 704.6 | B_g | Asymmetric stretch of terminal Te-O bonds |

| 643.7 | A_g | Vibration of O atoms along Te-O-Co bridge axis |

| 626.9 | B_g | Vibration of O atoms along Te-O-Co bridge axis |

| 551.0 | A_g | Symmetric modulation of O atoms along Te-O-Co |

| 512.4 | B_g | Asymmetric modulation of O atoms along Te-O-Co |

| 405.5 | A_g | Bending motion of O-Te-O |

| 396.7 | B_g | Bending motion of O-Te-O |

| 366.4 | A_g | Bending motion of O-Te-O |

| 267.2 | B_g | External vibrations / Lattice modes |

| 112.0 | A_g | External vibrations / Lattice modes |

NMR Spectra

The prediction of NMR spectra through computational methods is a well-established field, often relying on DFT to calculate chemical shifts and coupling constants. libretexts.orgschrodinger.com However, specific computational studies predicting the NMR spectrum (e.g., ¹⁷O or ¹²⁵Te) for a discrete orthotellurate(4-) ion or a Te(IV)O₄ unit are not prominent in the literature. Most computational NMR research on tellurates has focused on Te(VI) species, such as the various protonated and condensed forms of the TeO₆⁶⁻ octahedron in aqueous solution. mdpi.com

Theoretically, predicting the NMR spectrum for a Te(IV)O₄ unit would involve several steps. First, the geometry of the ion or the cluster containing the unit would be optimized using a suitable level of theory (e.g., DFT with an appropriate functional and basis set). Following optimization, NMR parameters like the chemical shielding tensors would be calculated. These tensors are then used to determine the chemical shifts, often referenced against a standard compound like Me₂Te for ¹²⁵Te. libretexts.org The simulation would need to account for factors such as the spin quantum number of the nucleus, potential spin-spin coupling to other active nuclei, and the effects of the surrounding chemical environment, including solvation. libretexts.orgox.ac.uk

Reactivity and Transformation Pathways of Orthotellurate 4 Compounds

Acid-Base Equilibria and Protonation/Deprotonation of Orthotelluric Acid and its Anions

Orthotelluric acid (H₆TeO₆) is a weak dibasic acid. wikipedia.org Its acid-base chemistry in aqueous solution is governed by a series of stepwise deprotonation equilibria. Unlike the strong acids of its lighter congeners, sulfuric and selenic acid, orthotelluric acid's first dissociation constant is low. The equilibria can be represented as follows:

H₆TeO₆ + H₂O ⇌ [H₅TeO₆]⁻ + H₃O⁺

[H₅TeO₆]⁻ + H₂O ⇌ [H₄TeO₆]²⁻ + H₃O⁺

Further deprotonation steps are possible under more strongly basic conditions. The pKa values for the initial dissociation steps illustrate its weak acidic nature. wikipedia.org

| Dissociation Step | pKa Value |

| pKa1 | 7.5 |

| pKa2 | 11 |

| pKa3 | 14 |

| Data sourced from Wikipedia. wikipedia.org |

The speciation of tellurium(VI) in aqueous solution is highly dependent on pH. nih.gov

Low pH (< 3): The dominant species is the molecular, undissociated orthotelluric acid, Te(OH)₆. nih.gov

Intermediate pH: As the pH increases, the acid undergoes stepwise deprotonation to form anions such as [TeO(OH)₅]⁻ and [TeO₂(OH)₄]²⁻ (also written as [H₄TeO₆]²⁻). wikipedia.orgnih.gov

High pH: At very high pH, further deprotonation can occur.

Beyond simple monomeric species, tellurates can form polynuclear ions in solution. Depending on the pH and concentration, monomeric, dimeric, and even trimeric and tetrameric tellurate (B1236183) species can coexist in equilibrium. nih.govresearchgate.net For instance, studies have identified binuclear anions like [Te₂O₁₀H₄+x]⁽⁴⁻ˣ⁾⁻ in solution. nih.gov This polymerization behavior distinguishes it from the simpler aqueous chemistry of sulfates and selenates.

Redox Chemistry of Orthotellurate(4-) Species: Oxidation and Reduction Processes

The tellurium atom in orthotellurate(4-) and its parent acid is in the +6 oxidation state, its highest possible value. Consequently, these species cannot be further oxidized and can only act as oxidizing agents.

The oxidizing strength of tellurate is significant, particularly in acidic solutions. The disodium (B8443419) salt, Na₂H₄TeO₆, exhibits a reduction potential of +1.2 V versus SHE in acidic media, making it a stronger oxidizing agent than sodium sulfate (B86663). The standard reduction potential for the metatellurate ion is also notable:

TeO₄²⁻ + 2H⁺ + 2e⁻ → TeO₃²⁻ + H₂O (E⁰ = +1.042 V) wikipedia.org

This potential indicates that tellurate(VI) is a potent oxidant. wikipedia.org The redox chemistry is often utilized in various chemical processes. For example, tellurium can be recovered from industrial materials by oxidizing it to tellurate (TeO₄²⁻ or TeO₆⁶⁻) using oxygen at elevated temperature and pressure. google.com The resulting insoluble tellurate can then be separated. To recover the tellurium, the tellurate is subsequently reduced. This reduction can be accomplished using agents like reducing sugars (e.g., sucrose (B13894) or glucose), which will reduce the Te(VI) in the tellurate to tellurium dioxide (TeO₂, Te(IV)) under acidic conditions. google.com Kinetic studies have been performed on the reduction of tellurium(VI) and the oxidation of tellurium(IV) by various reagents, highlighting the importance of these redox transformations. researchgate.net

Ligand Exchange and Substitution Reactions Involving Orthotellurate(4-)

Ligand exchange, or substitution, is a fundamental reaction type for coordination complexes where one ligand is replaced by another. chemguide.co.ukscience-revision.co.uk For the octahedral [Te(OH)₆] species and its corresponding anions, the hydroxyl (-OH) groups are the ligands that can be substituted.

A ligand substitution reaction involves the breaking of a coordinate bond between the central atom (tellurium) and a ligand, and the formation of a new one. science-revision.co.uk The feasibility and outcome of such reactions depend on factors like the relative size and charge of the incoming and outgoing ligands. savemyexams.comsavemyexams.com

While specific studies on ligand exchange for orthotellurate are not as common as for transition metals, some examples exist. The hydroxyl groups can be replaced by other ligands, such as fluoride. The reaction of orthotelluric acid with hydrofluoric acid (HF) is a known process, suggesting the formation of fluorotellurate species. nih.govresearchgate.net The substitution of oxygen ligands by fluorine is facilitated by their similar ionic radii. researchgate.net These reactions demonstrate that the coordination sphere of Te(VI) is not inert and can undergo substitution, leading to a variety of mixed-ligand and fully substituted complexes.

Thermal Stability and Decomposition Mechanisms of Orthotellurate(4-) Compounds

Orthotellurate compounds exhibit varied thermal stability, which depends on the specific cation and the degree of protonation. Upon heating, they typically undergo a multi-step decomposition process involving dehydration followed by reduction of the tellurium center.

Potassium Tetrahydrogen Orthotellurate (K₂H₄TeO₆): This salt is thermally stable up to 135°C. scientific-publications.net Above this temperature, it undergoes a two-stage release of constitutional water, with endothermic effects at 220°C and 240°C, ultimately transforming into potassium metatellurate (K₂TeO₄). scientific-publications.net

Disodium Tetrahydrogen Orthotellurate (Na₂H₄TeO₆): This compound decomposes at approximately 300°C, forming tellurium trioxide (TeO₃). This lower thermal stability compared to sulfates is attributed to weaker Te-O bonds.

Barium Tetrahydrogen Orthotellurate (Ba[H₄TeO₆]): The decomposition pathway for the barium salt is well-documented. It proceeds through sequential loss of water and oxygen, involving several intermediate oxotellurate(VI) phases before reduction to a tellurate(IV) compound. researchgate.net Ba[H₄TeO₆] → Ba[H₂TeO₅] → Ba[TeO₄] → BaTeO₃ researchgate.net

The general trend is that heating first causes the loss of bound water molecules (dehydration) to form metatellurates or other condensed phases, followed by the loss of oxygen at higher temperatures, which is a redox process reducing Te(VI) to Te(IV) (e.g., TeO₃). researchgate.netresearchgate.net Tellurium trioxide itself decomposes above 400°C. researchgate.net

| Compound | Decomposition Onset/Process | Products |

| K₂H₄TeO₆ | > 135°C; endotherms at 220°C and 240°C | K₂TeO₄ |

| Na₂H₄TeO₆ | ~300°C | TeO₃ |

| Ba[H₄TeO₆] | Stepwise heating to 900°C | Ba[H₂TeO₅], Ba[TeO₄], BaTeO₃ |

| TeO₃ | > 400°C | Te₂O₅, Te₄O₉ |

| Data compiled from multiple sources. scientific-publications.netresearchgate.netresearchgate.net |

Photochemical Reactivity of Orthotellurate(4-) Systems

A photochemical reaction is a chemical transformation initiated by the absorption of ultraviolet, visible, or infrared radiation. iupac.org Such reactions can create thermodynamically disfavored products and enable reactivity that is inaccessible through thermal methods alone. iupac.org

Research specifically detailing the photochemical reactivity of orthotellurate(4-) anions is limited. However, the general principles of photochemistry in related systems, such as semiconductor metal oxides, can provide insight. For many oxide materials, the absorption of photons with sufficient energy leads to the generation of electron-hole pairs. cmu.edu These charge carriers can migrate to the surface and participate in redox reactions with adsorbed species. cmu.edu

Given that orthotellurate(VI) is a strong oxidizing agent, it is plausible that it could act as an electron acceptor in a photochemical process. Upon irradiation, an electron from a co-reactant or the solvent could be promoted to an excited state and subsequently transferred to the orthotellurate species, leading to its reduction to Te(V) or Te(IV). While specific studies are lacking, the known redox activity of tellurates suggests a potential for rich and complex photochemical behavior that warrants further investigation. researchgate.net

Coordination Chemistry and Supramolecular Assemblies Involving Orthotellurate 4

Orthotellurate(4-) as a Ligand in Transition Metal and Main Group Element Complexes

The orthotellurate anion and its derivatives act as O-donor ligands, forming stable complexes with a wide range of transition metals and main group elements. nih.govresearchgate.net Analogous to its lighter congener, orthoperiodate (IO₆⁵⁻), the orthotellurate ligand can stabilize metal ions in various, sometimes unusually high, oxidation states. acs.org The coordination can occur with the fully deprotonated TeO₆⁶⁻ ion or, more commonly, with its partially protonated forms, where the hydroxyl groups participate in binding.

The synthesis of orthotellurate complexes typically involves the reaction of a soluble metal salt with a salt of telluric acid, such as sodium orthotellurate, in an appropriate solvent, often water. orientjchem.org The resulting complexes can be mononuclear, containing a single metal center, or polynuclear, with multiple metal centers bridged by orthotellurate ligands or other bridging groups. mdpi.com

Derivatives of orthotellurate, like the pentafluoroorthotellurate (teflate, OTeF₅⁻) anion, have been used to synthesize homoleptic mononuclear complexes. For example, reacting [NEt₄]₂[MnCl₄] with AgOTeF₅ yields the manganese(II) complex [NEt₄]₂[Mn(OTeF₅)₄]. nih.gov Similarly, main group element complexes such as (CH₃)₂SnCl(OTeF₅) have been prepared through the solvolysis of organotin chlorides in HOTeF₅. researchgate.net A notable example involving a protonated orthotellurate ligand is the copper(II) complex Na₅[Cu(TeO₄(OH)₂)₂]·16H₂O. cambridge.org

The characterization of these complexes relies on a suite of analytical techniques.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing bond lengths, bond angles, coordination geometry, and the specific coordination mode of the orthotellurate ligand. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the orthotellurate anion. The Te-O stretching frequencies can provide insight into the coordination environment and the ionic nature of the metal-ligand bond. nih.gov For instance, the Te-O vibration in [NEt₄]₂[Mn(OTeF₅)₄] is observed at 854 cm⁻¹. nih.gov

Elemental Analysis and Mass Spectrometry: These techniques confirm the stoichiometry and composition of the newly synthesized complexes. researchgate.net

Table 1: Examples of Synthesized Orthotellurate and Pentafluoroorthotellurate Complexes

| Compound Formula | Central Atom | Ligand | Type | Synthesis Method | Reference(s) |

|---|---|---|---|---|---|

| [NEt₄]₂[Mn(OTeF₅)₄] | Manganese(II) | OTeF₅⁻ | Mononuclear | Reaction of [NEt₄]₂[MnCl₄] with AgOTeF₅ | nih.gov |

| [NEt₄]₂[Mn(OTeF₅)₅] | Manganese(III) | OTeF₅⁻ | Mononuclear | Reaction of [NEt₄]₂[MnCl₄] with ClOTeF₅ | nih.gov |

| (CH₃)₂SnCl(OTeF₅) | Tin(IV) | OTeF₅⁻ | Mononuclear | Solvolysis of (CH₃)₃SnCl in HOTeF₅ | researchgate.net |

| Na₅[Cu(TeO₄(OH)₂)₂]·16H₂O | Copper(II) | [TeO₄(OH)₂]⁴⁻ | Mononuclear | Not detailed | cambridge.org |

The octahedral orthotellurate anion, with its six oxygen atoms, can coordinate to metal centers in several ways.

Monodentate Coordination: The anion can bind to a metal center through a single oxygen atom. This is observed in some pentafluoroorthotellurate complexes. nih.gov

Bridging Coordination: With its multiple donor sites, the orthotellurate anion is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or extended coordination polymers. This bridging can occur through corner-sharing or edge-sharing of the {TeO₆} octahedra with the coordination polyhedra of the metal ions. For example, in solid sodium tellurate (B1236183) (Na₂TeO₄), which has a stoichiometry suggesting a simple salt of the metatellurate ion (TeO₄²⁻), the structure actually consists of octahedral {TeO₆} units that share edges to form a polymeric anion. wikipedia.org This inherent tendency to polymerize underscores the anion's capacity for bridging.

Synthesis and Characterization of Mononuclear and Polynuclear Orthotellurate(4-) Complexes

Formation of Polyoxotellurate Frameworks and Related Architectures

Polyoxometalates (POMs) are discrete, anionic polynuclear metal-oxide clusters. constructor.university While POM chemistry is dominated by early transition metals like molybdenum and tungsten, tellurium(VI) can also form analogous polymeric structures known as polyoxotellurates. These architectures are built from the condensation of {TeO₆} octahedral units. cambridge.org

The structural diversity of tellurium oxycompounds is extensive, and a classification system analogous to that for silicates can be used to describe the degree of polymerization of the {TeOₙ} polyhedra. cambridge.org For tellurates containing Te(VI), which almost exclusively adopts octahedral coordination, these frameworks are built from {TeO₆} units. cambridge.org The polymerization can occur through the sharing of corners, edges, or faces of these octahedra, leading to a variety of architectures:

Neso-tellurates: Isolated {TeO₆} octahedra (monomeric).

Soro-tellurates: Finite oligomers formed by linking a small number of {TeO₆} units, such as the ditellurate anion [Te₂O₁₀]⁸⁻, which consists of two edge-sharing octahedra.

Ino-tellurates: Infinite single or double chains of {TeO₆} octahedra.

Phyllo-tellurates: Infinite layers or sheets.

Tecto-tellurates: Three-dimensional frameworks. cambridge.orgresearchgate.net

Many compounds with stoichiometries that might suggest simple monomeric anions, such as K₂TeO₄, actually feature complex polymeric frameworks built from these linked {TeO₆} octahedra. wikipedia.org These frameworks often encapsulate cations within their channels or cavities, creating robust, crystalline solids.

Supramolecular Interactions of Orthotellurate(4-) Anion in Host-Guest Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and electrostatic forces. taylorandfrancis.com In this context, the orthotellurate(4-) anion can act as a "guest" species, interacting with a larger "host" molecule designed to encapsulate it. The high negative charge and well-defined octahedral geometry of the orthotellurate anion make it an interesting target for recognition by synthetic host systems. brainly.com

Inclusion compounds are complexes where a host molecule forms a cavity in which a guest molecule resides. iscnagpur.ac.inquora.com When the host is a cage-like molecule that completely entraps the guest, the resulting complex is known as a clathrate or, more specifically for certain synthetic hosts, a cryptate. iscnagpur.ac.inwikipedia.org

Cryptands are polycyclic ligands that form highly stable and selective complexes (cryptates) with guest ions. wikipedia.orgrsc.org While typically used to encapsulate cations, the principles of host-guest chemistry can be extended to anion binding. A host molecule designed for orthotellurate(4-) would require a large, three-dimensional cavity and positively charged or hydrogen-bond-donating groups positioned to complement the octahedral shape and high charge density of the anion. Although the formation of such inclusion compounds is theoretically plausible, specific examples of cryptates or inclusion complexes designed for and containing the orthotellurate(4-) anion are not widely documented.

Anion recognition is a central theme in supramolecular chemistry, with applications in sensing, catalysis, and transport. nih.gov A synthetic receptor for orthotellurate(4-) would need to overcome the high hydration energy of this polyanion and exhibit selectivity over other common anions. The design of such a host would leverage multiple non-covalent interactions. Electrostatic attraction between a cationic host and the anionic guest would be a primary driving force. Additionally, hydrogen bonding between strategically placed N-H or O-H groups on the host and the oxygen atoms of the orthotellurate would provide directionality and enhance binding affinity.

The recognition event can be coupled to a signaling mechanism (e.g., a change in color or fluorescence) to create a sensor. For instance, a host molecule could contain a fluorophore that is quenched or enhanced upon binding the orthotellurate anion. While the design principles are well-established for simpler anions, the development of specific receptors for the selective recognition and sensing of the large, highly charged, and octahedral orthotellurate(4-) anion remains a specialized challenge in the field. nih.govnih.gov

Applications of Orthotellurate 4 in Advanced Inorganic and Materials Science

Functional Materials Incorporating Orthotellurate(IV) Anion

Ferroelectric and Piezoelectric Materials with Orthotellurate(IV) Components

The development of functional materials exhibiting ferroelectric and piezoelectric properties is crucial for applications in sensors, actuators, and memory devices. A key prerequisite for these properties is a non-centrosymmetric crystal structure. The stereochemically active lone pair of electrons on the Te(IV) cation often induces significant structural distortions in the coordination polyhedra, leading to the formation of polar, non-centrosymmetric space groups.

While many advanced ferroelectrics are based on hexavalent tellurium, several Te(IV)-containing compounds, broadly termed tellurites, display promising piezoelectric and related properties. researchgate.netnih.gov For instance, first-principles calculations have identified a family of two-dimensional (2D) Group-IV tellurides, such as GeTe and SnTe, which exhibit robust in-plane ferroelectricity. aip.orgresearchgate.net Monolayer GeTe is predicted to have a high intrinsic Curie temperature (Tc) of 570 K. aip.orgresearchgate.net

Bismuth tellurite (B1196480) (Bi₂TeO₅) is a polar single crystal belonging to the orthorhombic space group Abm2 that exhibits piezoelectricity without the need for poling. icmp.lviv.ua Similarly, a noncentrosymmetric polar ternary tellurium(IV) oxide phosphate (B84403), Te₂O(PO₄)₂, has been synthesized that shows a strong second-harmonic generation (SHG) response—approximately 50 times that of α-SiO₂—and a significant piezoelectric coefficient (d₃₃) of 20 pm V⁻¹. nih.gov The alkaline-metal niobium tellurite, LiNbTeO₅, synthesized from LiNbO₃ and TeO₂, also displays a large piezoelectric coefficient of d₃₃ = 18 pC·N⁻¹. acs.org Another example is paratellurite (α-TeO₂), which crystallizes in the 422 symmetry class and possesses a non-zero piezoelectric coefficient, d₁₄, although its precise value has been a subject of uncertainty. researchgate.net

Table 1: Piezoelectric Properties of Selected Tellurate(IV) Compounds

| Compound | Crystal System/Space Group | Piezoelectric Coefficient (d₃₃) | Key Features |

|---|---|---|---|

| Te₂O(PO₄)₂ | Monoclinic / Cc | 20 pm V⁻¹ | Strong SHG response (~50 x α-SiO₂). nih.gov |

| LiNbTeO₅ | - | 18 pC N⁻¹ | Large SHG response, high laser damage threshold. acs.org |

| Bi₂TeO₅ | Orthorhombic / Abm2 | Not specified, but k₁₅=0.274 | Piezoelectric without poling. icmp.lviv.ua |

| α-TeO₂ | Tetragonal / P4₁2₁2 | d₁₄ reported (8.13-14.58 pC/N) | Pure face-shear piezoelectric deformation. researchgate.net |

Luminescent and Phosphor Materials Utilizing Orthotellurate(IV)

The ns² electron configuration of the Te(IV) ion makes it an effective luminescence center. The electronic transitions, typically assigned as ¹S₀ → ³P₁ and ¹S₀ → ¹P₁, give rise to broad absorption and emission bands, often with a large Stokes shift due to significant structural rearrangement in the excited state. core.ac.ukrsc.org This phenomenon is attributed to strong exciton-phonon interactions. rsc.org

The luminescence properties of Te(IV) complexes are highly sensitive to the local coordination environment. Studies on halide complexes like Cs₂TeCl₆ show that the luminescence intensity and Stokes shift depend on the degree of distortion of the [TeCl₆]²⁻ coordination polyhedron. researchgate.netuu.nluu.nl Undistorted octahedral coordination, as found in Cs₂TeCl₆, leads to emission with a smaller Stokes shift and higher thermal quenching temperature compared to compounds with distorted octahedra. uu.nluu.nl The emission from Te(IV) is often due to the radiative decay of self-trapped excitons (STEs). rsc.org

Te(IV) can be used as a dopant to create luminescent materials. For example, doping Te⁴⁺ into zero-dimensional perovskites like (TEA)₂SnCl₆ (where TEA is tetraethylammonium) can induce bright yellow light emission with a photoluminescence quantum yield (PLQY) of up to 62.8%. rsc.org Doping Te⁴⁺ into Rb₂HfCl₆ microcrystals results in a blue emission with a near-unity PLQY of 98.56%. rsc.org

Table 2: Luminescent Properties of Selected Te(IV)-Containing Materials

| Material | Host Compound | Emission Color | Key Luminescence Characteristics |

|---|---|---|---|

| (TEA)₂SnCl₆:5%Te | (C₂H₅)₄N₂SnCl₆ | Yellow | PLQY up to 62.8%; Self-trapped exciton (B1674681) emission. rsc.org |

| Rb₂HfCl₆:Te | Rb₂HfCl₆ | Blue | PLQY of 98.56%. rsc.org |

| Cs₂TeCl₆ | - | - | Emission shows extensive vibrational progression; low Stokes shift. uu.nl |

| Ca(H₂O)₇TeBr₆ | - | Deep-red | Large Stokes shift (~7500 cm⁻¹); low quenching temperature. uu.nl |

Ionic Conductors and Solid Electrolytes Based on Orthotellurate(IV)